molecular formula C18H17N7O2S B11290625 2-(4,6-dimethylpyrimidin-2-yl)-6-{[(4-methylpyrimidin-2-yl)thio]methyl}-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

2-(4,6-dimethylpyrimidin-2-yl)-6-{[(4-methylpyrimidin-2-yl)thio]methyl}-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

Cat. No.: B11290625
M. Wt: 395.4 g/mol
InChI Key: SCOKZOGAOBQXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,6-dimethylpyrimidin-2-yl)-6-{[(4-methylpyrimidin-2-yl)thio]methyl}-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a complex organic compound with a unique structure that combines pyrimidine and pyrazolo[3,4-b]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-6-{[(4-methylpyrimidin-2-yl)thio]methyl}-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 4,6-dimethylpyrimidine, the pyrimidine ring is constructed through cyclization reactions.

    Thiomethylation: Introduction of the thiomethyl group is achieved using reagents like methylthiol or its derivatives under controlled conditions.

    Pyrazolo[3,4-b]pyridine Formation: The pyrazolo[3,4-b]pyridine core is synthesized through cyclization reactions involving appropriate precursors and catalysts.

    Final Assembly: The final compound is assembled by linking the pyrimidine and pyrazolo[3,4-b]pyridine units through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethylpyrimidin-2-yl)-6-{[(4-methylpyrimidin-2-yl)thio]methyl}-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing any nitro groups or carbonyl functionalities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or pyrazolo[3,4-b]pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, 2-(4,6-dimethylpyrimidin-2-yl)-6-{[(4-methylpyrimidin-2-yl)thio]methyl}-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is explored for its potential therapeutic properties. It may exhibit biological activity, such as antimicrobial, antiviral, or anticancer effects, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics like thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-6-{[(4-methylpyrimidin-2-yl)thio]methyl}-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    2-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione: Lacks the thiomethyl group, which may affect its reactivity and biological activity.

    4,6-dimethylpyrimidin-2-yl)-6-{[(4-methylpyrimidin-2-yl)thio]methyl}-1H-pyrazolo[3,4-b]pyridine: Similar structure but may differ in specific functional groups, influencing its properties.

Uniqueness

The presence of both pyrimidine and pyrazolo[3,4-b]pyridine rings, along with the thiomethyl group, makes 2-(4,6-dimethylpyrimidin-2-yl)-6-{[(4-methylpyrimidin-2-yl)thio]methyl}-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione unique. This combination of structural features can result in distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C18H17N7O2S

Molecular Weight

395.4 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione

InChI

InChI=1S/C18H17N7O2S/c1-9-4-5-19-18(22-9)28-8-12-7-13(26)14-15(23-12)24-25(16(14)27)17-20-10(2)6-11(3)21-17/h4-7H,8H2,1-3H3,(H2,23,24,26)

InChI Key

SCOKZOGAOBQXLU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C3=C(N2)NN(C3=O)C4=NC(=CC(=N4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.